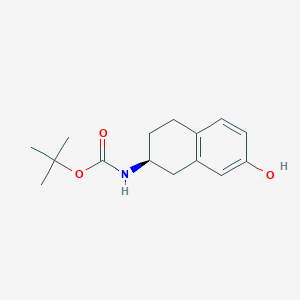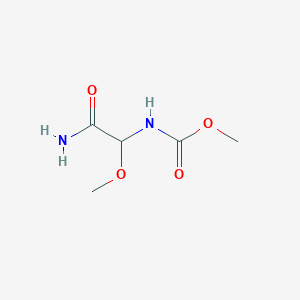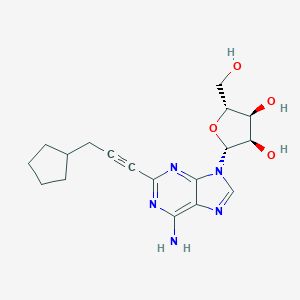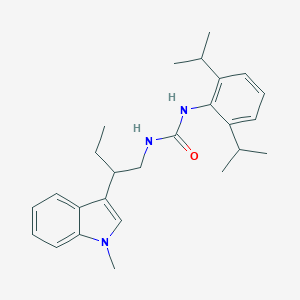
Tungstato de sodio dihidratado
Descripción general
Descripción
El tungstato de sodio dihidratado es un compuesto inorgánico con la fórmula química Na₂WO₄·2H₂O. Es un sólido blanco, soluble en agua, que sirve como la sal de sodio del ácido túngstico. Este compuesto se utiliza ampliamente en diversas síntesis químicas y aplicaciones industriales debido a sus propiedades y reactividad únicas .
Aplicaciones Científicas De Investigación
El tungstato de sodio dihidratado tiene una amplia gama de aplicaciones en la investigación científica:
Mecanismo De Acción
El tungstato de sodio dihidratado ejerce sus efectos a través de varios mecanismos:
Actividad catalítica: Activa el peróxido de hidrógeno, facilitando la oxidación de sustratos orgánicos.
Inhibición del molibdeno: El tungstato de sodio compite con el molibdeno, reduciendo su concentración en los tejidos y afectando las vías metabólicas relacionadas.
Compuestos similares:
- Tungstato de litio
- Tungstato de cesio
Comparación: El this compound es único debido a su alta solubilidad en agua y su capacidad para actuar como agente oxidante y catalizador. A diferencia de los tungstatos de litio y cesio, el tungstato de sodio se utiliza más comúnmente en aplicaciones industriales y tiene una gama más amplia de actividades catalíticas .
Análisis Bioquímico
Biochemical Properties
Sodium tungstate dihydrate plays a significant role in biochemical reactions. It is known to modulate hematopoiesis, immune cell populations, and immune responses in rodent models . It is also a competitive inhibitor of molybdenum, as tungsten is directly below molybdenum on the periodic table, leading to similar electrochemical properties .
Cellular Effects
Sodium tungstate dihydrate has been reported to have effects on various types of cells and cellular processes. For instance, it has been shown to modulate immune cell populations and immune responses in rodent models . It also exhibits anti-diabetic effects .
Molecular Mechanism
The molecular mechanism of action of sodium tungstate dihydrate is complex. It is known to act as a catalyst for the epoxidation of alkenes and the oxidation of alcohols into aldehydes or ketones . It also exhibits anti-diabetic effects .
Dosage Effects in Animal Models
In animal models, the effects of sodium tungstate dihydrate can vary with different dosages. For instance, in a study on female B6C3F1/N mice, the mice received 0–2000mg of sodium tungstate dihydrate per liter in their drinking water for 28 days. The study found that three different parameters of cell-mediated immunity were similarly affected at 1000mg per liter .
Transport and Distribution
It is known that sodium tungstate dihydrate is water-soluble , which may facilitate its transport and distribution.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: El tungstato de sodio dihidratado se sintetiza típicamente mediante la digestión de minerales de tungsteno, como la wolframita y la scheelita, en un medio básico. Por ejemplo, la wolframita se puede tratar con hidróxido de sodio y agua para producir this compound e hidróxido de hierro/manganeso: [ \text{Fe/MnWO}4 + 2 \text{NaOH} + 2 \text{H}_2\text{O} \rightarrow \text{Na}_2\text{WO}_4·2\text{H}_2\text{O} + \text{Fe/Mn(OH)}_2 ] Alternativamente, el carburo de tungsteno se puede tratar con una mezcla de nitrato de sodio e hidróxido de sodio en un proceso de fusión para producir tungstato de sodio {_svg_2}.
Métodos de producción industrial: Industrialmente, el this compound se produce tratando los minerales de tungsteno con carbonato de sodio o hidróxido de sodio en condiciones controladas. La solución resultante se cristaliza luego para obtener la forma dihidratada. Este método es eficiente y escalable, lo que lo hace adecuado para la producción a gran escala .
Análisis De Reacciones Químicas
Tipos de reacciones: El tungstato de sodio dihidratado experimenta varias reacciones químicas, incluyendo oxidación, reducción y sustitución. Una reacción notable es su tratamiento con ácido clorhídrico, que produce trióxido de tungsteno y cloruro de sodio: [ \text{Na}2\text{WO}_4 + 2 \text{HCl} \rightarrow \text{WO}_3 + 2 \text{NaCl} + \text{H}_2\text{O} ] Esta reacción se puede revertir utilizando hidróxido de sodio acuoso {_svg_4}.
Reactivos y condiciones comunes:
Productos principales:
Trióxido de tungsteno (WO₃): Formado por la reacción con ácido clorhídrico.
Epóxidos y compuestos carbonílicos: Producidos a través de reacciones catalíticas con alquenos y alcoholes.
Comparación Con Compuestos Similares
- Lithium Tungstate
- Caesium Tungstate
Comparison: Sodium tungstate dihydrate is unique due to its high solubility in water and its ability to act as both an oxidizing agent and a catalyst. Unlike lithium and caesium tungstates, sodium tungstate is more commonly used in industrial applications and has a broader range of catalytic activities .
Propiedades
IUPAC Name |
disodium;dioxido(dioxo)tungsten;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Na.2H2O.4O.W/h;;2*1H2;;;;;/q2*+1;;;;;2*-1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPZFLQRLSGVIAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.[O-][W](=O)(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H4Na2O6W | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
13472-45-2 (Parent) | |
| Record name | Sodium tungstate dihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010213102 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0032079 | |
| Record name | Sodium tungstate dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0032079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless or white solid; Effloresces in dry air; [Merck Index] White odorless powder; Soluble in water; [Alfa Aesar MSDS] | |
| Record name | Sodium tungstate dihydrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21730 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
10213-10-2 | |
| Record name | Sodium tungstate dihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010213102 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium tungstate dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0032079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SODIUM TUNGSTATE DIHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X1F4NY6U13 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the molecular formula and weight of Sodium tungstate dihydrate?
A1: The molecular formula of Sodium tungstate dihydrate is Na2WO4.2H2O, and its molecular weight is 329.85 g/mol. []
Q2: Is there spectroscopic data available for Sodium tungstate dihydrate?
A2: Yes, Raman spectroscopy has been used to characterize Sodium tungstate dihydrate, providing insights into its structural properties. []
Q3: What are the main catalytic applications of Sodium tungstate dihydrate?
A3: Sodium tungstate dihydrate is frequently employed as a catalyst or catalyst precursor in a variety of organic reactions. These include epoxidation, cleavage of double bonds, oxidation of various functional groups (alcohols, amines, imines, organosulfur compounds), aromatic halogenation, and the synthesis of β-arylvinyl bromides and 1-H-tetrazoles. []
Q4: How does Sodium tungstate dihydrate act as an oxidizing agent?
A4: Sodium tungstate dihydrate can form peroxotungstate complexes in situ when combined with oxalic acid and hydrogen peroxide. This complex acts as an effective oxidizing agent in various reactions, such as the oxidation of sulfides to sulfoxides or sulfones. [, , ]
Q5: Can you provide an example of Sodium tungstate dihydrate's use in organic synthesis?
A5: Sodium tungstate dihydrate has been successfully used in the synthesis of benzopyranopyridines. This four-component reaction involves the condensation of salicylaldehydes, thiols, and malononitrile, with nano-PbWO4 (derived from sodium tungstate dihydrate) acting as a heterogeneous catalyst under ultrasonic irradiation. [, ]
Q6: Is Sodium tungstate dihydrate used in nanoparticle synthesis?
A6: Yes, it plays a crucial role in synthesizing tungsten-based nanoparticles. For instance, it's used in creating tungsten-iron alloy crystals within the apoferritin cavity for enhanced MRI contrast agents. [, ] It's also used in preparing bismuth tungstate powder with high photocatalytic activity via a high-temperature microwave hydrothermal method. []
Q7: Are there any studies on the kinetics of Sodium tungstate dihydrate in chemical reactions?
A7: Yes, research has explored the kinetics of pyrolysis involving Sodium tungstate dihydrate alongside other fire retardants. This research identified intermediate phases and reactions during decomposition using thermal analysis and X-ray examination. []
Q8: Are there computational chemistry studies on Sodium tungstate dihydrate?
A8: While limited, some studies utilize computational techniques. For instance, research on sodium metasilicate pentahydrate included a comparative 23Na NMR study involving sodium tungstate dihydrate and sodium molybdate dihydrate. []
Q9: What is known about the toxicity of Sodium tungstate dihydrate?
A9: Studies have evaluated the toxicology and carcinogenicity of Sodium tungstate dihydrate in rats and mice. These studies highlight potential concerns regarding chronic toxicity, particularly in the kidneys, emphasizing the need for responsible handling and exposure control. [, , ]
Q10: Does Sodium tungstate dihydrate have any immunotoxic effects?
A10: Research indicates that Sodium tungstate dihydrate might have immunotoxic effects, particularly on cell-mediated immunity. Studies in mice showed that exposure to Sodium tungstate dihydrate in drinking water could suppress T-cell proliferative responses and cytotoxic T-lymphocyte activity. []
Q11: How is Sodium tungstate dihydrate quantified in biological samples?
A11: Inductively coupled plasma mass spectrometry (ICP-MS) is commonly employed to quantify tungsten levels in biological samples, including those from toxicology studies on Sodium tungstate dihydrate. []
Q12: What is the environmental impact of Sodium tungstate dihydrate?
A12: While Sodium tungstate dihydrate occurs naturally, its industrial use raises concerns about its release into the environment. Research on its presence in soil, waterways, groundwater, and even human tissues highlights the need for proper waste management and mitigation strategies. []
Q13: Are there other interesting applications of Sodium tungstate dihydrate?
A13: Sodium tungstate dihydrate plays a crucial role in various fields. For instance, it's used in preparing WO3 nanostructures for gas sensing applications. [, , ] It also finds use in synthesizing materials like nitrogen-doped bismuth tungstate powder photocatalysts. []
Q14: How does Sodium tungstate dihydrate contribute to research on anaerobic bacteria?
A14: Sodium tungstate dihydrate is a component of specific growth media for anaerobic bacteria. This highlights its utility in cultivating and studying these microorganisms. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![ethyl 2-[[(7S)-7-[(2-methylpropan-2-yl)oxycarbonylamino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]acetate](/img/structure/B125670.png)










